
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylethyl group, and a succinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include dimethylamine, phenylethyl bromide, and succinic anhydride. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the phenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate: Lacks the hydrochloride component.
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate acetate: Contains an acetate group instead of a hydrochloride group.
Uniqueness
Mono(2-(dimethylamino)-1-((2-(2-phenylethyl)phenoxy)methyl)ethyl)succinate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
86819-18-3 |
|---|---|
分子式 |
C23H30ClNO5 |
分子量 |
435.9 g/mol |
IUPAC 名称 |
4-[1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H29NO5.ClH/c1-24(2)16-20(29-23(27)15-14-22(25)26)17-28-21-11-7-6-10-19(21)13-12-18-8-4-3-5-9-18;/h3-11,20H,12-17H2,1-2H3,(H,25,26);1H |
InChI 键 |
SZBBUXRSCZMYFM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)OC(=O)CCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



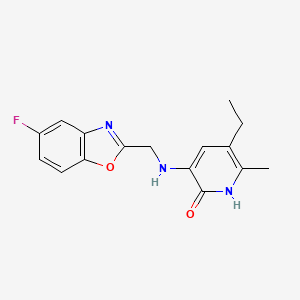
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
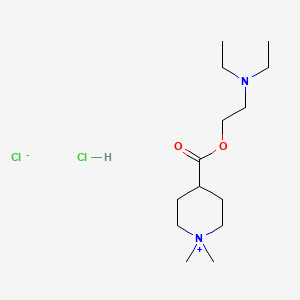

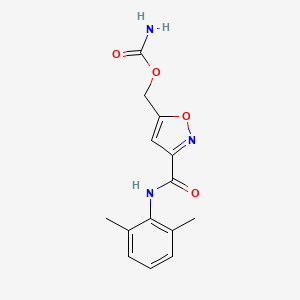


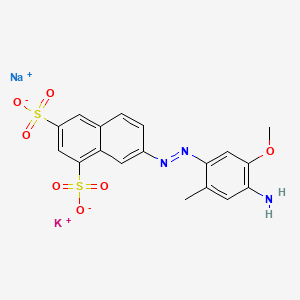
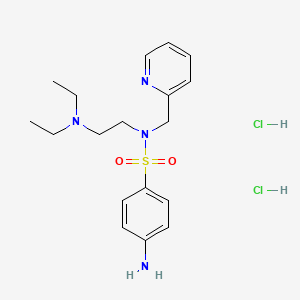
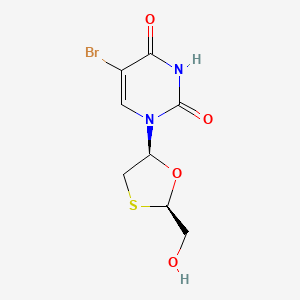
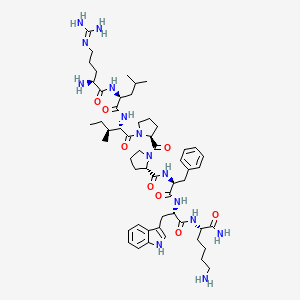

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
